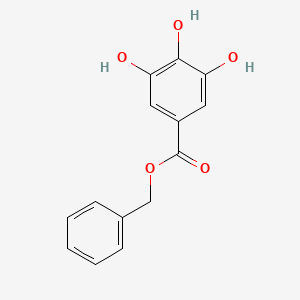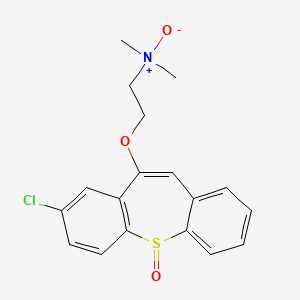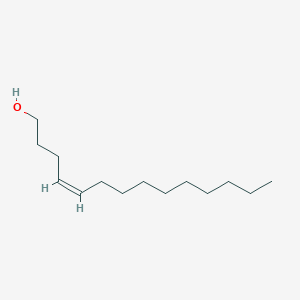
Vitamin B-12 C-Lactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Vitamin B-12 C-Lactam, also known as this compound, is a useful research compound. Its molecular formula is C₆₃H₈₆CoN₁₄O₁₄P and its molecular weight is 1353.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Vitamin B-12 C-Lactam, also known as Cyanocobalamin [c-lactam], primarily targets the methionine synthase and methylmalonyl-CoA mutase enzymes . These enzymes play a crucial role in the methylation of homocysteine to methionine and the isomerization of methylmalonyl-CoA to succinyl-CoA, respectively .
Mode of Action
Cyanocobalamin [c-lactam] antagonizes Vitamin B-12, impairing the incorporation of 5-methyltetrahydrofolate and propionic acid by intact cells . This action is consistent with the inhibition of methionine synthase and methylmalonyl-CoA mutase . The compound’s interaction with its targets leads to a decrease in the activity of these enzymes, disrupting the normal biochemical reactions they catalyze .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involving the methylation of homocysteine to methionine and the isomerization of methylmalonyl-CoA to succinyl-CoA . Methionine is an important donor of methyl groups for numerous biochemical reactions, including DNA synthesis and gene regulation . Disruption of these pathways can lead to a range of downstream effects, including abnormal DNA synthesis and potential cytotoxicity .
Pharmacokinetics
It is known that the compound can cause cell death in hl60 cells, which is reversible by additional vitamin b-12 . Methionine can completely protect cells against Cyanocobalamin [c-lactam] for periods of up to 4 months of culture . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The primary result of this compound’s action is cell death due to methionine deficiency . This is because the compound antagonizes Vitamin B-12, leading to a disruption in the normal biochemical reactions that the vitamin is involved in . This can result in cytotoxicity in cells, as has been observed in HL60 cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of methionine in the culture medium can protect cells against the cytotoxic effects of the compound . Additionally, the compound’s action can be reversed by the addition of extra Vitamin B-12
Biochemical Analysis
Biochemical Properties
Vitamin B-12 C-Lactam has been found to interact with various enzymes and proteins. It has been shown to inhibit Vitamin B12 and cause cytotoxicity in HL60 cells . This inhibition is consistent with the inhibition of methionine synthase and methylmalonyl-CoA mutase . These interactions highlight the significant role of this compound in biochemical reactions.
Cellular Effects
This compound has been observed to have profound effects on various types of cells. In HL60 cells, it caused cell death, which was reversible by additional vitamin B12 . It also reversibly impaired the incorporation of 5-methyltetrahydrofolate and propionic acid by intact cells . These findings indicate that this compound can influence cell function and impact cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. It antagonizes vitamin B12 in vitro, leading to cell death from methionine deficiency . This antagonism is consistent with the inhibition of methionine synthase and methylmalonyl-CoA mutase, enzymes crucial for cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. In a study with HL60 cells, methionine completely protected cells against this compound for periods of up to 4 months of culture . This indicates the product’s stability and its long-term effects on cellular function.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research has shown that pharmacological doses of a similar compound, Hydroxy-Cobalamin C-Lactam, resulted in increased liver weight and hepatocellular accumulation of triglycerides in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to inhibit methionine synthase, a key enzyme in the methylation of homocysteine to methionine . It also inhibits methylmalonyl-CoA mutase, which is involved in the isomerization of methylmalonyl-CoA to succinyl-CoA .
Subcellular Localization
Given its interactions with key enzymes such as methionine synthase and methylmalonyl-CoA mutase, it is likely that it is localized in areas where these enzymes are present, such as the cytoplasm and mitochondria .
Properties
CAS No. |
23388-02-5 |
|---|---|
Molecular Formula |
C₆₃H₈₆CoN₁₄O₁₄P |
Molecular Weight |
1353.35 |
Synonyms |
Dehydrovitamin B12; Lactam-cobalamin; 8-Hydroxycobinamide Cyanide Hydroxide Dihydrogen Phosphate (Ester) Inner Salt Nc,8-lactam 3’-Ester with 5,6-dimethyl-1-α-D-ribofuranosylbenzimidazole; _x000B_8-Aminocobinic Acid-abdeg-pentamide Cyanide γ-lactam Dihydro |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide](/img/structure/B1144718.png)
![2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol](/img/structure/B1144721.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)

